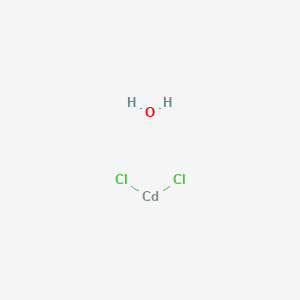

Cadmium chloride monohydrate

Description

Properties

IUPAC Name |

dichlorocadmium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISMQLUZKQIKII-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Cd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72589-96-9 | |

| Record name | Cadmium chloride, hydrate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72589-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35658-65-2, 7790-78-5 | |

| Record name | Cadmium dichloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35658-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium chloride, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035658652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium (II) chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Cadmium Chloride Monohydrate from Cadmium Oxide

This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of cadmium chloride monohydrate (CdCl₂·H₂O) from cadmium oxide (CdO). The protocol is intended for an audience of researchers and chemical scientists. All procedures should be conducted with strict adherence to safety protocols due to the high toxicity of cadmium compounds.

Executive Summary

The synthesis of cadmium chloride from cadmium oxide is a standard acid-base neutralization reaction.[1] Cadmium oxide, a basic oxide, reacts with hydrochloric acid to form a solution of cadmium chloride.[2] Subsequent controlled evaporation of this solution at a specific temperature yields the desired monohydrate crystalline product.[3] This guide details the necessary reagents, stoichiometry, a step-by-step experimental protocol, and process visualizations. All cadmium compounds are highly toxic and carcinogenic; appropriate safety measures must be strictly enforced throughout the procedure.[3]

Safety and Handling

Warning: Cadmium oxide and cadmium chloride are highly toxic, suspected carcinogens, and pose a significant environmental hazard.[3][4] Inhalation, ingestion, or skin contact must be avoided. Concentrated hydrochloric acid is corrosive and causes severe burns.

-

Personal Protective Equipment (PPE): A full-length lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles are mandatory.

-

Engineering Controls: All steps involving the handling of cadmium powders or concentrated acid must be performed inside a certified chemical fume hood.

-

Waste Disposal: All cadmium-containing waste (liquid and solid) must be collected in designated, sealed hazardous waste containers for proper disposal according to institutional and environmental regulations.

Reaction Stoichiometry and Data

The synthesis is governed by the following balanced chemical equation:

CdO (s) + 2HCl (aq) → CdCl₂ (aq) + H₂O (l) [1]

For a representative laboratory-scale synthesis, the following reactant properties and quantities are proposed. A slight excess of cadmium oxide is suggested to ensure the complete neutralization of the strong acid, with the unreacted oxide being easily removed by filtration.

Table 1: Reactant Properties and Stoichiometric Quantities

| Parameter | Cadmium Oxide (CdO) | Hydrochloric Acid (HCl) | This compound (CdCl₂·H₂O) |

| Molar Mass ( g/mol ) | 128.41 | 36.46 | 201.33 |

| Proposed Moles (mol) | 0.080 | 0.150 | ~0.075 (Theoretical) |

| Proposed Mass (g) | 10.27 g | - | ~15.10 g (Theoretical) |

| Proposed Volume (mL) | - | 12.5 mL | - |

| Concentration | Solid (powder) | 37% w/w (~12 M) | - |

| Notes | Slight excess | Limiting Reagent | Theoretical yield |

Experimental Protocol

This protocol details the synthesis of this compound from cadmium oxide.

Materials and Equipment

-

Cadmium Oxide (CdO), powder, ≥99% purity

-

Hydrochloric Acid (HCl), 37% (concentrated)

-

Deionized Water

-

100 mL Beaker or Erlenmeyer Flask

-

Glass Stirring Rod

-

Magnetic Stirrer and Stir Bar

-

Hot Plate with temperature control

-

Buchner Funnel and Filter Flask

-

Whatman No. 1 Filter Paper (or equivalent)

-

Crystallizing Dish

-

Spatula and Weighing Papers

-

Desiccator

Step-by-Step Procedure

-

Acid Dilution: In a fume hood, measure 12.5 mL of concentrated HCl and add it to a 100 mL beaker containing 20 mL of deionized water. Stir to combine. Note: Always add acid to water.

-

Reaction: Place the beaker on a magnetic stirrer. Slowly and carefully add 10.27 g of cadmium oxide powder to the diluted HCl solution in small portions using a spatula. The reaction is exothermic.

-

Digestion: Gently heat the mixture to 50-60°C while stirring continuously. Maintain this temperature for approximately 30-60 minutes to ensure the complete dissolution of the cadmium oxide. The solution should become clear.

-

Filtration: Allow the solution to cool to room temperature. If any unreacted cadmium oxide powder remains, perform a gravity or vacuum filtration to remove the solid impurities, collecting the clear filtrate.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish. Place the dish on a hot plate or in an oven precisely maintained at 35°C.[3] Allow the solvent to evaporate slowly over several days. Evaporation at this temperature specifically promotes the formation of the monohydrate.[3]

-

Isolation and Drying: Once a significant crop of white crystals has formed, carefully decant the remaining mother liquor. Collect the crystals using a spatula.

-

Final Drying: Dry the collected crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to remove any residual surface moisture.

Process Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis process.

Caption: Chemical reaction pathway for the synthesis.

Caption: Step-by-step workflow for the synthesis.

References

- 1. you-iggy.com [you-iggy.com]

- 2. Cadmium and Cadmium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cadmium chloride - Wikipedia [en.wikipedia.org]

- 4. Cadmium Chloride | CdCl2 | CID 24947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Structure: A Technical Guide to the X-ray Diffraction Analysis of Cadmium Chloride Monohydrate (CdCl₂·H₂O)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the crystallographic analysis of cadmium chloride monohydrate (CdCl₂·H₂O) using single-crystal X-ray diffraction. It details the known structural parameters, a comprehensive experimental protocol for structure determination, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmacology who are engaged in the study of metal-halide hydrates and their potential applications.

Crystal Structure Data of CdCl₂·H₂O

This compound crystallizes in the orthorhombic system, a testament to its ordered three-dimensional atomic arrangement. The fundamental building block of this crystalline solid is the unit cell, defined by its lattice parameters. The established crystallographic data for CdCl₂·H₂O are summarized in the table below.

| Parameter | Value |

| Chemical Formula | CdCl₂·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 9.25 Å |

| b = 3.78 Å | |

| c = 11.89 Å | |

| α = β = γ = 90° |

Experimental Protocol for Crystal Structure Determination

The elucidation of the crystal structure of a compound like CdCl₂·H₂O through single-crystal X-ray diffraction involves a meticulous multi-step process. The following is a detailed, representative protocol that outlines the key experimental stages.

Single Crystal Growth

The journey to determining a crystal structure begins with the growth of high-quality single crystals. For hydrated metal halides such as this compound, a common and effective method is slow evaporation from an aqueous solution.

-

Preparation of a Saturated Solution: A saturated solution of anhydrous cadmium chloride (CdCl₂) is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The saturated solution is filtered to remove any impurities and then left undisturbed in a vessel with a loosely fitted cover. The cover allows for the slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals. Well-formed, transparent crystals are carefully harvested from the solution.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to collect the data necessary for structure determination.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head using a suitable adhesive or cryo-loop.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A strategy for collecting a complete dataset is devised. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction pattern at each step. The goal is to measure the intensities of a large number of unique reflections.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors, such as absorption and crystal decay, to produce a final reflection file.

Structure Solution and Refinement

The final stage of the analysis involves solving the crystal structure and refining the atomic model to fit the experimental data.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, cadmium and chlorine).

-

Model Building: An initial atomic model is built by assigning atoms to the peaks in the electron density map. The positions of lighter atoms, such as oxygen and hydrogen, may be identified from difference Fourier maps.

-

Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. The refinement process is iterated until the model converges and provides the best possible fit to the data.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Workflow

The process of single-crystal X-ray diffraction analysis can be visualized as a sequential workflow, from sample preparation to the final structural model.

Caption: Experimental workflow for the crystal structure analysis of CdCl₂·H₂O.

An In-depth Technical Guide to the Physical and Chemical Properties of Cadmium Chloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium chloride monohydrate (CdCl₂·H₂O) is a white, crystalline, and hygroscopic solid that serves as a significant water-soluble source of cadmium for various research and industrial applications.[1][2] Its utility spans from the synthesis of cadmium-based materials, such as the brilliant yellow pigment cadmium sulfide, to applications in electroplating and photocopying.[1][3] In the realm of biomedical research, cadmium chloride is a widely studied toxicant, providing insights into the mechanisms of heavy metal-induced cellular stress and damage.[1] This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their characterization, and a review of its impact on key cellular signaling pathways.

Physical and Chemical Properties

This compound is a hygroscopic solid that is highly soluble in water and moderately soluble in ethanol.[4] The anhydrous form can absorb moisture from the air to form various hydrates.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound and its anhydrous form are summarized in the table below for easy comparison.

| Property | This compound | Cadmium Chloride (Anhydrous) |

| Molecular Formula | CdCl₂·H₂O[2] | CdCl₂[4] |

| Molecular Weight | 201.33 g/mol [2] | 183.32 g/mol [5] |

| Appearance | White crystalline powder[2][6] | White, hygroscopic solid[4] |

| Density | 3.327 g/mL at 25 °C[7] | 4.08 g/cm³ (solid)[4] |

| Melting Point | Decomposes upon heating | 568 °C[5] |

| Boiling Point | Not applicable | 960 °C[4] |

| Solubility in Water | Freely soluble[6] | 120 g/100 g water at 25 °C[8] |

| Solubility in Other Solvents | Soluble in acetone; slightly soluble in ethanol; practically insoluble in ether[8] | |

| CAS Number | 35658-65-2[2] | 10108-64-2[5] |

Experimental Protocols

This section provides detailed methodologies for the characterization of key physical and chemical properties of this compound.

Determination of Water Solubility

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Methodology:

-

Sample Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the salt to a known volume of deionized water in a sealed container.

-

Equilibration: The container is placed in a constant temperature water bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the solution is allowed to stand to let the undissolved solid settle. A sample of the supernatant is carefully withdrawn using a pre-heated or temperature-equilibrated syringe and immediately filtered through a pre-warmed filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: The concentration of cadmium in the filtrate is determined using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Calculation: The solubility is expressed as grams of solute per 100 grams of solvent.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To study the thermal stability and decomposition behavior of this compound.

Methodology:

-

Instrumentation: A simultaneous TGA/DSC instrument is used for the analysis.

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

TGA Curve: The TGA curve plots the percentage weight loss as a function of temperature. The distinct steps in the curve correspond to the loss of water of hydration and subsequent decomposition. The stoichiometry of the hydrate (B1144303) can be confirmed from the weight loss corresponding to the water molecules.

-

DSC Curve: The DSC curve shows the heat flow to or from the sample as a function of temperature. Endothermic peaks typically correspond to dehydration and melting, while exothermic peaks can indicate phase transitions or decomposition.

-

Crystal Structure Determination: X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of this compound.

Methodology:

-

Sample Preparation: A fine powder of the crystalline this compound is prepared by gentle grinding in an agate mortar. The powder is then mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.

-

Data Collection: The sample is scanned over a specific 2θ range (e.g., 10-80 degrees) with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to determine the crystal system, space group, and unit cell dimensions. This data can be compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) for identification.

Spectroscopic Analysis: FTIR and Raman Spectroscopy

Objective: To identify the functional groups and vibrational modes present in this compound.

Methodology for FTIR Spectroscopy:

-

Sample Preparation: A small amount of the finely ground this compound powder is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Collection: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the sample, including the O-H stretching and bending vibrations of the water of hydration.

Methodology for Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 632.8 nm) and a sensitive detector is used.[9]

-

Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed. Raman spectra are typically collected over a specific Raman shift range.

-

Data Analysis: The Raman spectrum reveals vibrational modes of the molecule. For Cadmium chloride, characteristic bands corresponding to the Cd-Cl stretching modes can be observed.

Signaling Pathways Affected by Cadmium Chloride

Cadmium is a potent toxicant that disrupts several critical cellular signaling pathways, leading to cellular dysfunction and death. The following diagrams illustrate the key mechanisms of cadmium-induced toxicity.

Cadmium-Induced Oxidative Stress

Cadmium indirectly generates reactive oxygen species (ROS) by interfering with the mitochondrial electron transport chain and depleting cellular antioxidants, such as glutathione.[10][11][12] This leads to oxidative damage to lipids, proteins, and DNA.[12][13]

Caption: Cadmium chloride induces oxidative stress by disrupting mitochondrial function and depleting antioxidants.

Cadmium-Induced Apoptosis

Cadmium can trigger programmed cell death (apoptosis) through multiple pathways. This includes the activation of caspase cascades and the release of pro-apoptotic factors from the mitochondria.[14][15][16] The induction of apoptosis can be mediated by an increase in intracellular calcium levels and the activation of mitogen-activated protein kinases (MAPKs).[17][18]

Caption: Cadmium chloride triggers apoptosis through calcium signaling, MAPK activation, and mitochondrial pathways.

Nrf2-Keap1 Signaling Pathway in Response to Cadmium

The Nrf2-Keap1 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation.[19][20] Cadmium can disrupt this interaction, leading to the stabilization and nuclear translocation of Nrf2.[21] In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes.[20]

Caption: Cadmium disrupts the Keap1-Nrf2 interaction, leading to the activation of antioxidant gene expression.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. Understanding these fundamental characteristics is crucial for its application in research and industry. Furthermore, the elucidation of its impact on cellular signaling pathways, particularly those related to oxidative stress and apoptosis, is vital for toxicological studies and the development of potential therapeutic strategies to mitigate heavy metal poisoning. The information presented herein serves as a valuable resource for researchers and professionals working with this important cadmium compound.

References

- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Cadmium chloride - Wikipedia [en.wikipedia.org]

- 4. Cadmium_chloride [chemeurope.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. 氯化镉 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Cadmium Chloride | CdCl2 | CID 24947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SHINERS Study of Chloride Order-Disorder Phase Transition and Solvation of Cu(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cadmium-Induced Oxidative Stress: Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cadmium-induced autophagy and apoptosis are mediated by a calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cadmium-induced apoptosis through reactive oxygen species-mediated mitochondrial oxidative stress and the JNK signaling pathway in TM3 cells, a model of mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cadmium-induced autophagy and apoptosis are mediated by a calcium signaling pathway - ProQuest [proquest.com]

- 19. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Unraveling the Thermal Degradation of Cadmium Chloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of cadmium chloride monohydrate (CdCl₂·H₂O). The following sections detail the chemical transformations, energetic requirements, and experimental methodologies used to elucidate the degradation pathway of this compound. This information is critical for professionals in materials science and pharmaceutical development who require a deep understanding of the thermal stability and behavior of hydrated inorganic salts.

Executive Summary

This compound is a crystalline solid that undergoes a well-defined, single-step dehydration process upon heating to form anhydrous cadmium chloride (CdCl₂). This endothermic transformation involves the loss of one molecule of water. Further heating of the anhydrous salt can lead to sublimation and, at very high temperatures, decomposition into toxic fumes of cadmium and hydrogen chloride. The primary and most well-characterized thermal event is the initial dehydration. Understanding the temperature range and energetics of this dehydration is crucial for applications involving this compound, such as in electroplating, pigment production, and as a precursor in chemical synthesis.[1]

The Thermal Decomposition Pathway

The thermal decomposition of this compound is primarily a dehydration reaction. When subjected to a controlled temperature increase, the compound loses its water of crystallization to form the anhydrous salt.

The overall reaction is as follows:

CdCl₂·H₂O(s) → CdCl₂(s) + H₂O(g)

This process is endothermic, requiring energy input to break the bonds between the water molecule and the cadmium ion. Studies have shown that this water is rapidly released at temperatures below 150°C under a nitrogen atmosphere with a heating rate of 10°C/min.[2] The decomposition of the resulting anhydrous cadmium chloride occurs at significantly higher temperatures and involves the release of toxic fumes.[3]

Below is a diagram illustrating the sequential decomposition pathway.

References

Solubility of Cadmium Chloride Monohydrate in Polar Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cadmium chloride monohydrate (CdCl₂·H₂O) in various polar organic solvents. This information is critical for a range of applications, including synthesis, formulation development, and toxicological studies. This document compiles available solubility data, outlines relevant experimental methodologies, and presents logical relationships governing the dissolution process.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in polar organic solvents is not extensively available in publicly accessible literature. Much of the existing data pertains to the anhydrous form (CdCl₂). However, the following table summarizes the available qualitative and limited quantitative information for both the monohydrate and anhydrous forms to provide a comparative reference. It is important to note that the presence of water of hydration can influence solubility characteristics.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Cadmium Chloride Form | Temperature (°C) | Solubility | Citation |

| Methanol | CH₃OH | 32.7 | Anhydrous | 25 | Soluble | [1] |

| Ethanol | C₂H₅OH | 24.5 | Monohydrate | Not Specified | Poor solubility | [2] |

| Ethanol | C₂H₅OH | 24.5 | Anhydrous | 10 | 1.3 g/100 g | |

| Ethanol | C₂H₅OH | 24.5 | Anhydrous | 20 | 1.48 g/100 g | |

| Ethanol | C₂H₅OH | 24.5 | Anhydrous | 40 | 1.91 g/100 g | |

| Ethanol | C₂H₅OH | 24.5 | Anhydrous | 70 | 2.53 g/100 g | |

| Acetone | C₃H₆O | 20.7 | Anhydrous | Not Specified | Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Anhydrous | Not Specified | Soluble |

Note: The solubility of ionic compounds like cadmium chloride in polar organic solvents is generally lower than in water. The principle of "like dissolves like" governs this behavior; the high polarity of water makes it an excellent solvent for ionic salts. While polar organic solvents can dissolve cadmium chloride to some extent, their lower dielectric constants result in reduced solvation of the Cd²⁺ and Cl⁻ ions.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general methodology for determining the solubility of this compound in a polar organic solvent, based on the equilibrium solubility method.

Materials and Equipment

-

Solute: High-purity this compound (CdCl₂·H₂O)

-

Solvent: Analytical grade polar organic solvent (e.g., methanol, ethanol, acetone)

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature bath or incubator

-

Isothermal shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for cadmium quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the chosen polar organic solvent in a sealed container.

-

The mixture is agitated in a constant temperature bath using an isothermal shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.

-

-

Phase Separation:

-

After equilibration, the suspension is allowed to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, the supernatant is centrifuged at a controlled temperature.

-

-

Sample Analysis:

-

A known aliquot of the clear, saturated supernatant is carefully withdrawn using a pre-heated/cooled pipette to avoid temperature-induced precipitation.

-

The aliquot is then passed through a syringe filter that is compatible with the solvent to remove any remaining fine particles.

-

The filtered sample is diluted with an appropriate solvent to a concentration suitable for the analytical technique.

-

The concentration of cadmium in the diluted sample is determined using a calibrated analytical instrument such as AAS or ICP-MS.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of cadmium in the saturated solution and is typically expressed in grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Visualizations

General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a solid in a liquid.

Factors Influencing Solubility of Ionic Compounds in Polar Organic Solvents

The solubility of an ionic compound like this compound is a complex interplay of several factors. The diagram below outlines these relationships.

Caption: Key factors influencing the solubility of this compound.

This technical guide serves as a foundational resource for understanding the solubility of this compound in polar organic solvents. For specific applications, it is highly recommended to determine the solubility experimentally under the precise conditions of interest.

References

A Technical Guide to the Hygroscopic Nature and Handling of Cadmium Chloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hygroscopic properties of cadmium chloride monohydrate, crucial handling precautions due to its toxicity, and the cellular signaling pathways affected by cadmium exposure. This information is intended to support safe laboratory practices and inform research and development, particularly in the context of drug development where understanding off-target effects is paramount.

Physicochemical and Hygroscopic Properties

Cadmium chloride is a white crystalline solid that exists in both anhydrous (CdCl₂) and various hydrated forms, with the monohydrate (CdCl₂·H₂O) being a common variant. A key characteristic of cadmium chloride is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This property has significant implications for its storage, handling, and application in experimental settings where precise concentrations are critical.

Table 1: Physicochemical Properties of Cadmium Chloride Forms

| Property | Cadmium Chloride Anhydrous | This compound |

| Formula | CdCl₂ | CdCl₂·H₂O |

| Molar Mass | 183.31 g/mol | 201.33 g/mol |

| Appearance | White crystalline solid | White crystalline powder |

| Hygroscopicity | Hygroscopic | Hygroscopic |

| Solubility in Water | Highly soluble | Freely soluble |

Table 2: Qualitative Hygroscopicity of Cadmium Chloride

| Form | Hygroscopic Nature | Observations |

| Anhydrous (CdCl₂) | Highly hygroscopic | Readily absorbs atmospheric moisture to form hydrates.[2] |

| Monohydrate (CdCl₂·H₂O) | Hygroscopic | Assumed to be hygroscopic, though less so than the anhydrous form. Requires controlled storage conditions. |

Handling and Safety Precautions

Cadmium chloride is classified as a highly toxic substance and a known human carcinogen.[3][4] It is also suspected of causing genetic defects and damage to fertility or the unborn child.[5][6] Therefore, stringent safety measures are mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound:

-

Respiratory Protection: An approved/certified dust respirator is essential to prevent inhalation of the toxic dust particles.[3]

-

Eye Protection: Safety glasses or goggles are required to protect against eye irritation.[3]

-

Hand Protection: Chemical-resistant gloves must be worn to prevent skin contact.

-

Body Protection: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[3]

Engineering Controls and Storage

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

-

Storage: The compound must be stored in a cool, dry, and well-ventilated place.[5] It should be kept in a tightly closed container to prevent moisture absorption and stored in a locked cabinet or room designated for highly toxic materials.[3]

Spill and Disposal Procedures

-

Spills: In the event of a spill, the area should be evacuated. The spilled solid should be carefully swept up to avoid generating dust and placed in a sealed container for disposal.

-

Disposal: Disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.[4]

Experimental Protocol: Determination of Hygroscopicity via Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor absorption by a sample at controlled temperature and relative humidity (RH). The following is a general protocol that can be adapted for this compound.

Objective: To determine the moisture sorption isotherm of this compound.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) analyzer

-

Microbalance (integrated into the DVS)

-

This compound sample (5-10 mg)

-

Nitrogen gas (for drying)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a sample pan.

-

Drying: Place the sample in the DVS instrument. Dry the sample at a specified temperature (e.g., 40-60 °C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase:

-

Set the temperature to a constant value (e.g., 25 °C).

-

Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., <0.002% per minute). The instrument will automatically record the mass at equilibrium for each RH step.

-

-

Desorption Phase:

-

Once the maximum RH (e.g., 90%) is reached and the sample has equilibrated, decrease the RH in a stepwise manner back to 0% RH, following the same increments as the sorption phase.

-

Record the equilibrium mass at each desorption step.

-

-

Data Analysis:

-

Plot the percentage change in mass ((wet mass - dry mass) / dry mass * 100) against the relative humidity for both the sorption and desorption phases. This plot represents the moisture sorption isotherm.

-

The presence of a significant difference between the sorption and desorption curves indicates hysteresis.

-

Impact on Cellular Signaling Pathways

Cadmium is a potent disruptor of cellular signaling, and its toxicity is mediated through various pathways. For drug development professionals, understanding these off-target effects is crucial for assessing the safety profile of cadmium-containing compounds or for understanding the mechanisms of toxicity of other heavy metals.

Oxidative Stress Induction

Cadmium exposure leads to the generation of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defenses, resulting in oxidative stress. This can damage cellular components like lipids, proteins, and DNA.

Caption: Cadmium-induced oxidative stress pathway.

Disruption of Calcium Signaling

Cadmium can mimic calcium ions (Ca²⁺) and disrupt intracellular calcium homeostasis. This interference can affect numerous calcium-dependent cellular processes.

References

Cadmium Chloride Monohydrate: A Technical Guide for Researchers

An in-depth examination of the physicochemical properties, synthesis, and analysis of Cadmium Chloride Monohydrate (CdCl₂·H₂O) for laboratory and drug development applications.

This technical guide provides a comprehensive overview of this compound, a compound of significant interest in various scientific and industrial domains, including materials science, chemical synthesis, and toxicology research. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties and handling of this compound.

Core Physicochemical Data

This compound is a hydrated form of cadmium chloride, a white crystalline solid. It is essential to understand its fundamental properties for accurate experimental design and interpretation.

| Property | Value |

| Chemical Formula | CdCl₂·H₂O |

| Molecular Weight | 201.33 g/mol [1][2] |

| Appearance | White crystalline powder[2][3] |

| CAS Number | 35658-65-2[2][3][4] |

| Density | Approximately 3.327 g/cm³ at 25 °C[3] |

| Solubility | Highly soluble in water[2][5] |

Synthesis and Preparation

The controlled preparation of this compound is crucial for obtaining a product of high purity for research and development purposes.

Experimental Protocol: Preparation of this compound

This protocol describes the laboratory-scale synthesis of this compound from anhydrous cadmium chloride.

Materials:

-

Anhydrous Cadmium Chloride (CdCl₂)

-

Deionized Water

-

Crystallizing Dish

-

Controlled Temperature Water Bath or Oven

-

Stirring Hotplate

-

Filtration apparatus

Procedure:

-

Dissolution: In a clean crystallizing dish, dissolve a known quantity of anhydrous cadmium chloride in deionized water with gentle heating and stirring until a saturated solution is obtained.

-

Evaporation: Place the crystallizing dish in a controlled temperature environment set to 35°C.[6] This specific temperature favors the crystallization of the monohydrate form.

-

Crystallization: Allow the solvent to evaporate slowly. The rate of evaporation can be controlled to influence crystal size. Slower evaporation generally yields larger, more well-defined crystals.

-

Isolation: Once a significant amount of crystalline precipitate has formed, carefully decant the supernatant liquid.

-

Drying: The resulting crystals can be gently dried in a desiccator at room temperature to remove excess surface moisture without driving off the water of hydration.

-

Characterization: The final product should be a white crystalline solid. Characterization can be performed using techniques such as X-ray diffraction to confirm the crystal structure.

Quality Control and Analytical Procedures

Ensuring the purity and identity of this compound is paramount for its application in sensitive research areas. The following protocols are adapted from standard methods for the analysis of cadmium compounds.

Experimental Protocol: Assay by Complexometric Titration

This method determines the cadmium content and thereby the purity of the this compound.

Materials:

-

This compound sample

-

Deionized Water

-

Hexamethylenetetramine buffer solution

-

Xylenol orange indicator

-

Standardized 0.1 M EDTA (Ethylenediaminetetraacetic acid) solution

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample and dissolve it in 200 mL of deionized water.

-

Buffering and Indication: To the solution, add 15 mL of the hexamethylenetetramine buffer solution and a small amount of xylenol orange indicator. The solution should turn a red-purple color.

-

Titration: Titrate the solution with a standardized 0.1 M EDTA solution. The endpoint is reached when the color of the solution changes from red-purple to a lemon yellow.[1]

-

Calculation: The concentration of cadmium in the sample can be calculated based on the volume of EDTA solution used. Each milliliter of 0.1 M EDTA is equivalent to 0.01833 g of anhydrous CdCl₂.[1] A correction for the water content in the monohydrate form must be applied for an accurate assay.

Impurity Testing

A range of tests can be performed to quantify the levels of common impurities. These often involve techniques such as atomic absorption spectroscopy for metallic impurities and wet chemical methods for anions.

Common Impurity Tests:

-

Insoluble Matter: Dissolving a known weight of the sample in water and filtering, drying, and weighing any insoluble residue.

-

Sulfate: Turbidimetric analysis after precipitation with barium chloride.

-

Ammonium: Colorimetric determination using Nessler's reagent.

-

Heavy Metals (e.g., Lead, Iron, Copper, Zinc): Analysis by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) for trace and ultra-trace level detection.

Relationship Between Anhydrous and Monohydrate Forms

The relationship between anhydrous cadmium chloride and its monohydrate is a simple hydration-dehydration equilibrium, which is primarily temperature-dependent.

Caption: Reversible hydration and dehydration of cadmium chloride.

This guide provides foundational knowledge for the handling, synthesis, and analysis of this compound. For all experimental work, appropriate safety precautions, including the use of personal protective equipment, are mandatory due to the toxicity of cadmium compounds. Researchers should consult relevant safety data sheets (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Coordination Chemistry of Cadmium Chloride Monohydrate in Aqueous Solution

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadmium chloride (CdCl₂) is a significant compound in various industrial and research applications, including electroplating, pigment production, and photovoltaics.[1][2] Its high solubility in water makes understanding its aqueous coordination chemistry crucial for applications in analytical chemistry, environmental science, and toxicology.[1][3] When dissolved in water, cadmium chloride monohydrate (CdCl₂·H₂O) releases the cadmium(II) ion, which undergoes complex hydration, hydrolysis, and chloride coordination reactions. The speciation of cadmium(II) in an aqueous environment is highly dependent on factors such as pH and chloride ion concentration, which dictate the formation of various aqua, hydroxo, and chloro complexes.[4][5] This guide provides a comprehensive overview of the equilibrium chemistry, structural characteristics, and experimental methodologies used to study the coordination of cadmium chloride in aqueous solutions.

Physicochemical Properties of this compound

This compound is a white, crystalline, and hygroscopic solid.[2][3][6] It is freely soluble in water, with a solubility of 120 g per 100 g of water at 25°C.[1][7]

| Property | Value | Reference |

| Molecular Formula | CdCl₂·H₂O | [1][8][9] |

| Molecular Weight | 201.33 g/mol | [1][9] |

| Appearance | White crystalline powder | [1][3][6] |

| Density | 3.327 g/cm³ at 25°C | [10] |

| Solubility in Water | Freely soluble | [3][6][10] |

| CAS Number | 35658-65-2 | [1][8][9] |

Aqueous Speciation and Coordination Chemistry

The coordination chemistry of cadmium(II) in aqueous solution is dominated by its behavior as a soft acid, showing a preference for coordination with soft bases.[11][12] Upon dissolution, the Cd²⁺ ion is hydrated and subsequently participates in competitive equilibria with chloride and hydroxide (B78521) ions.

Hydration and the Hexaaqua Cadmium(II) Ion

In dilute, non-complexing acidic aqueous solutions, the cadmium(II) ion exists predominantly as the hexaaqua complex, [Cd(H₂O)₆]²⁺.[5][11] This species has a well-defined octahedral geometry.[5][13] Some studies suggest a flexible first coordination shell that can transition between six and seven water molecules.[13][14] The Cd-O bond distance in the hydrated complex is consistently measured at approximately 2.30 Å.[5]

Chloride Complexation

In the presence of chloride ions, a stepwise replacement of coordinated water molecules occurs, leading to the formation of a series of mononuclear chloro complexes: [CdCl]⁺, CdCl₂, [CdCl₃]⁻, and [CdCl₄]²⁻.[5][15][16] The formation of these species is governed by the chloride concentration. As the chloride concentration increases, higher-order complexes become more prevalent.[5] This process is also accompanied by a change in coordination geometry from octahedral for [Cd(H₂O)₆]²⁺ and [CdCl(H₂O)₅]⁺ to tetrahedral for the higher chloro complexes like [CdCl₃(H₂O)]⁻ and [CdCl₄]²⁻.[5][12]

The equilibrium for the formation of these complexes can be described by stepwise formation constants (K) or overall stability constants (β).

Table 1: Overall Stability Constants (log β) for Cadmium(II) Chloro Complexes in Aqueous Solution Note: Values can vary significantly with ionic strength and temperature.[17]

| Complex | log β₁ | log β₂ | log β₃ | log β₄ | Conditions | Reference |

| [CdClₙ]²⁻ⁿ | 1.32 | 1.81 | 1.61 | - | 2 M LiClO₄, 25°C | [15] |

| [CdClₙ]²⁻ⁿ | - | - | - | -0.88 ± 0.25 (log K₄) | 1 bar, 25°C | [18] |

The following diagram illustrates the logical pathways for the speciation of cadmium(II) in an aqueous solution containing chloride ions and subject to changes in pH.

Caption: Cadmium(II) aqueous speciation pathways.

Hydrolysis

As the pH of the solution increases, the cadmium(II) aqua ion undergoes hydrolysis, forming a series of hydroxo complexes.[4] In acidic to neutral pH, the free Cd²⁺ ion is the dominant species.[19] As the solution becomes more alkaline, species such as [Cd(OH)]⁺, Cd(OH)₂, [Cd(OH)₃]⁻, and [Cd(OH)₄]²⁻ are formed.[4][19] Polynuclear species like [Cd₂(OH)]³⁺ and [Cd₄(OH)₄]⁴⁺ have also been reported.[20]

Table 2: Hydrolysis Constants for Cadmium(II) at 25°C and Infinite Dilution

| Equilibrium Reaction | log K | Reference |

| Cd²⁺ + H₂O ⇌ [Cd(OH)]⁺ + H⁺ | -9.81 ± 0.10 | |

| Cd²⁺ + 2H₂O ⇌ Cd(OH)₂ + 2H⁺ | -20.6 ± 0.4 | |

| Cd²⁺ + 3H₂O ⇌ [Cd(OH)₃]⁻ + 3H⁺ | -33.5 ± 0.5 | |

| Cd²⁺ + 4H₂O ⇌ [Cd(OH)₄]²⁻ + 4H⁺ | -47.25 ± 0.15 | |

| 2Cd²⁺ + H₂O ⇌ [Cd₂(OH)]³⁺ + H⁺ | -8.74 ± 0.10 |

Experimental Methodologies for Speciation Studies

The characterization of cadmium chloride coordination in solution relies on a variety of analytical techniques. Each method provides unique insights into the structure, stability, and dynamics of the complexes formed.

Potentiometry

Potentiometric titrations are a classical and powerful method for determining the stability constants of metal complexes.[18]

-

Principle: This technique involves measuring the potential of an ion-selective electrode (ISE), typically a Cd-ISE, against a stable reference electrode as the concentration of the ligand (Cl⁻) or a titrant affecting pH is varied. The change in the measured potential is related to the change in the activity (or concentration) of the free metal ion, which allows for the calculation of the concentrations of the various complex species and their stability constants.[18]

-

Detailed Methodology:

-

Cell Assembly: An electrochemical cell is set up, often with a liquid junction, containing a cadmium ion-selective electrode and a reference electrode (e.g., Ag/AgCl).[18] The cell is maintained at a constant temperature.

-

Solution Preparation: A solution of known total cadmium concentration (e.g., from Cd(NO₃)₂ or Cd(ClO₄)₂) is prepared in a medium of constant ionic strength (e.g., using LiClO₄ or NaClO₄).[15][20]

-

Titration: The solution is titrated with a standard solution containing the chloride ligand (e.g., KCl or LiCl), also prepared at the same ionic strength.[15][18] The potential (emf) of the cell is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

-

Data Analysis: The collected potential data, which reflects the concentration of free Cd²⁺, is processed using specialized software (e.g., LETAGROP, HYPERQUAD). The software performs a non-linear least-squares regression to fit the experimental data to a chemical model that includes the proposed species (e.g., [CdCl]⁺, CdCl₂, etc.) and refines the values of their overall stability constants (β).

-

X-ray Absorption Spectroscopy (XAS)

XAS is a synchrotron-based technique that provides direct structural information about the local environment of the absorbing atom (cadmium in this case), even in non-crystalline samples like solutions.[5][21] It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

-

Principle: XANES is sensitive to the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the cadmium ion.[5][22] EXAFS provides quantitative information on the number and type of neighboring atoms (coordination number) and their precise distances from the cadmium ion (bond lengths).[5]

-

Detailed Methodology:

-

Sample Preparation: A series of aqueous solutions of cadmium chloride are prepared with varying chloride concentrations (from 0 up to saturation) and controlled pH.[5] Samples are typically held in specialized cells with X-ray transparent windows. For some measurements, solutions may be frozen to minimize radiation damage.[21][23]

-

Data Acquisition: The samples are exposed to a monochromatic X-ray beam at a synchrotron source. The energy of the beam is scanned across the Cd K-edge (or other appropriate edge). The X-ray absorption is measured, typically via fluorescence, as a function of the incident X-ray energy.[22]

-

Data Analysis:

-

XANES Analysis: The features in the near-edge region of the spectrum are compared to those of model compounds with known coordination geometries to qualitatively determine the geometry of the dominant species in the sample.[5]

-

EXAFS Analysis: The oscillatory part of the spectrum (the EXAFS region) is extracted and Fourier transformed. This yields a radial distribution function showing peaks corresponding to different coordination shells around the cadmium atom. These peaks are then fitted using theoretical scattering paths to extract precise coordination numbers, bond distances (e.g., Cd-O and Cd-Cl), and disorder factors.[5]

-

-

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that can detect the formation of metal-ligand bonds.[24]

-

Principle: When a solution is irradiated with a laser, the scattered light contains frequencies shifted from the incident frequency. These shifts correspond to the vibrational frequencies of the molecules in the sample. The formation of Cd-Cl bonds gives rise to new vibrational modes that are not present in the spectrum of the hydrated Cd²⁺ ion or free chloride, providing direct evidence of complex formation.[25][26] The totally symmetric stretching mode of the [Cd(H₂O)₆]²⁺ complex is observed around 354 cm⁻¹.[25]

-

Detailed Methodology:

-

Sample Preparation: Aqueous solutions of cadmium chloride are prepared across a wide concentration range.

-

Data Acquisition: The samples are placed in a cuvette and irradiated with a monochromatic laser source (e.g., an argon ion laser).[26][27] The scattered light is collected, passed through a monochromator to separate the different frequencies, and detected.

-

Data Analysis: The resulting Raman spectrum is analyzed to identify peaks corresponding to specific vibrational modes. The appearance of new, low-frequency bands with increasing chloride concentration is indicative of Cd-Cl bond formation. By deconvoluting the spectra and analyzing the peak intensities as a function of concentration, the relative populations of the different chloro complexes can be estimated.

-

The diagram below outlines a generalized workflow applicable to these experimental methodologies.

Caption: General experimental workflow for speciation studies.

Conclusion

The coordination chemistry of this compound in aqueous solution is a complex interplay of hydration, hydrolysis, and ligand exchange reactions. The dominant species, [Cd(H₂O)₆]²⁺, undergoes stepwise substitution by chloride ions, leading to the formation of [CdClₙ]²⁻ⁿ complexes with a concurrent shift from octahedral to tetrahedral geometry. Simultaneously, changes in pH drive hydrolysis to form various hydroxo complexes. A multi-technique approach, combining methods like potentiometry, X-ray absorption spectroscopy, and Raman spectroscopy, is essential for a complete characterization of the species present in solution, their structures, and their thermodynamic stabilities. This detailed understanding is fundamental for predicting the behavior, bioavailability, and toxicity of cadmium in biological and environmental systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cadmium chloride - Wikipedia [en.wikipedia.org]

- 3. 35658-65-2 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 02417 [lobachemie.com]

- 4. sanad.iau.ir [sanad.iau.ir]

- 5. researchgate.net [researchgate.net]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. Cadmium Chloride | CdCl2 | CID 24947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. Cadmium chloride hydrate | CdCl2H2O | CID 16211517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 13. Metal ions in aqueous solution - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Formation constants of cadmium chloride complexes in water–ethyl alcohol mixed solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. e3s-conferences.org [e3s-conferences.org]

- 23. researchgate.net [researchgate.net]

- 24. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 25. researchgate.net [researchgate.net]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. researchgate.net [researchgate.net]

The Lewis Acid Properties of Cadmium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium chloride (CdCl₂), a versatile and cost-effective salt, exhibits significant Lewis acidic properties that are increasingly being harnessed in organic synthesis. Its ability to coordinate with various organic functional groups facilitates a range of important chemical transformations. This technical guide provides an in-depth analysis of the Lewis acid characteristics of cadmium chloride in organic media, focusing on its application as a catalyst in key organic reactions, its coordination chemistry, and methods for quantifying its Lewis acidity. Detailed experimental protocols for representative reactions are provided, and quantitative data are summarized for comparative analysis. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Introduction to the Lewis Acidity of Cadmium Chloride

Cadmium(II) chloride is classified as a mild Lewis acid.[1][2] According to the Hard and Soft Acids and Bases (HSAB) theory, the Cd²⁺ ion is a soft acid, which indicates a preference for binding to soft donor atoms like sulfur and iodine, but it also interacts effectively with borderline and some hard bases such as oxygen and nitrogen donors.[3][4][5] This characteristic allows cadmium chloride to be soluble in a variety of polar organic solvents, where it can act as a catalyst by activating electrophiles.[1][6] The Lewis acidity of CdCl₂ arises from the electron-deficient nature of the cadmium center, which can accept electron pairs from Lewis basic functional groups present in organic substrates. This interaction polarizes bonds, lowers activation energies, and thereby accelerates reaction rates.

Catalytic Applications in Organic Synthesis

The Lewis acidic nature of cadmium chloride has been successfully exploited in several multicomponent reactions, which are of great interest in medicinal chemistry and drug discovery for the efficient construction of complex molecular scaffolds.

Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch reaction is a classic multicomponent reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant therapeutic applications, particularly as calcium channel blockers.[7] Cadmium chloride has been demonstrated to be an efficient catalyst for this transformation.[7][8]

Reaction Scheme:

Figure 1: General scheme for the CdCl₂-catalyzed Hantzsch synthesis of 1,4-dihydropyridines.

Quantitative Data:

The cadmium chloride-catalyzed Hantzsch synthesis is applicable to a variety of aromatic and aliphatic aldehydes, affording the corresponding 1,4-dihydropyridine derivatives in good to excellent yields.[7]

| Aldehyde (R) | Time (h) | Yield (%) |

| C₆H₅ | 3.0 | 93 |

| 4-Cl-C₆H₄ | 3.0 | 91 |

| 4-MeO-C₆H₄ | 3.5 | 90 |

| 4-NO₂-C₆H₄ | 4.0 | 90 |

| 3-NO₂-C₆H₄ | 4.0 | 89 |

| n-C₃H₇ | 4.0 | 75 |

| c-C₃H₅ | 4.0 | 82 |

| 2-Furyl | 4.0 | 80 |

| 2-Thienyl | 5.0 | 80 |

Table 1: Synthesis of 1,4-dihydropyridines using various aldehydes catalyzed by CdCl₂.[7]

Experimental Protocol:

A mixture of an aldehyde (2 mmol), ethyl acetoacetate (4.4 mmol), and ammonium (B1175870) acetate (B1210297) (2.2 mmol) in acetonitrile (10 mL) is stirred.[7] To this mixture, cadmium chloride (0.2 mmol, 10 mol%) is added.[7] The resulting reaction mixture is refluxed for the time specified in Table 1.[7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[7] Upon completion, the solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.[7] The product is then purified, typically by recrystallization.[7]

Proposed Mechanism:

The proposed mechanism for the Hantzsch synthesis catalyzed by a Lewis acid like CdCl₂ involves two key pathways that converge.

Figure 2: Proposed mechanism for the CdCl₂-catalyzed Hantzsch synthesis.

Synthesis of 5-Substituted 1H-Tetrazoles

Cadmium chloride also serves as an efficient catalyst for the [2+3] cycloaddition of sodium azide (B81097) with nitriles to produce 5-substituted 1H-tetrazoles, which are important scaffolds in medicinal chemistry.[8] This method offers advantages such as shorter reaction times and high yields.[8]

Reaction Scheme:

Figure 3: General scheme for the CdCl₂-catalyzed synthesis of 5-substituted 1H-tetrazoles.

Quantitative Data:

The reaction is applicable to a range of nitriles, with yields reported to be in the range of 62-95%.[8]

| Nitrile (R) | Yield (%) |

| Aryl | 62-95 |

| Alkyl | (not specified) |

Table 2: Reported yields for the CdCl₂-catalyzed synthesis of 5-substituted 1H-tetrazoles.[8]

Experimental Protocol:

A nitrile is reacted with sodium azide in dimethylformamide (DMF) at 80 °C in the presence of a catalytic amount of cadmium chloride (0.1 mmol).[8] The reaction is typically complete within 6 hours.[8]

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another important multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, which have a wide range of biological activities. Cadmium chloride has been reported as an efficient catalyst for this reaction.

Reaction Scheme:

Figure 4: General scheme for the CdCl₂-catalyzed Biginelli reaction.

Proposed Mechanism:

The mechanism of the Lewis acid-catalyzed Biginelli reaction is thought to proceed via an N-acyliminium ion intermediate.

Figure 5: Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

Coordination Chemistry and Lewis Acidity in Organic Solvents

The catalytic activity of cadmium chloride is intrinsically linked to its coordination chemistry in solution. In polar organic solvents, CdCl₂ can form various coordination complexes with solvent molecules and substrates.[3] The coordination number of cadmium in these complexes is typically 4, 5, or 6, leading to geometries such as tetrahedral, trigonal bipyramidal, or octahedral.[3][4]

The strength of the Lewis acidity of cadmium chloride in a given solvent will depend on the nature of the solvent and its ability to coordinate to the cadmium center. Strongly coordinating solvents can compete with the substrate for binding to the Cd²⁺ ion, potentially reducing its catalytic activity.

Quantification of Lewis Acidity: The Gutmann-Beckett Method

A reliable method for quantifying the Lewis acidity of a substance in solution is the Gutmann-Beckett method. This technique utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid.[4] The deshielding of the phosphorus atom is proportional to the strength of the Lewis acid. The acceptor number (AN) is calculated using the formula:

AN = 2.21 × (δ_sample - 41.0)

where δ_sample is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.

While specific Gutmann acceptor numbers for cadmium chloride in common organic solvents like acetonitrile, DMF, or DMSO are not widely reported in the literature, this method provides a robust experimental protocol for their determination.

Experimental Workflow for Gutmann-Beckett Determination:

Figure 6: Experimental workflow for determining the Lewis acidity of CdCl₂ using the Gutmann-Beckett method.

Thermodynamic Considerations

The stability of the complexes formed between cadmium chloride and organic ligands (including substrates and solvents) is a key thermodynamic parameter that influences its catalytic efficacy. Stability constants (K) quantify the equilibrium of complex formation. While extensive data exists for aqueous systems, there is a notable lack of comprehensive thermodynamic data, such as stability constants, for cadmium chloride complexes in commonly used organic solvents like acetonitrile, DMF, and DMSO. Research in this area would provide valuable insights into the speciation of cadmium chloride in solution and allow for a more rational design of catalytic systems.

Conclusion and Future Outlook

Cadmium chloride is a competent and versatile Lewis acid catalyst for a variety of organic transformations, particularly multicomponent reactions that are valuable in the synthesis of pharmaceutically relevant heterocyclic compounds. Its effectiveness in the Hantzsch synthesis of 1,4-dihydropyridines and the synthesis of 5-substituted 1H-tetrazoles is well-documented with good to excellent yields. While its utility in the Biginelli reaction is established, further systematic studies are needed to fully delineate its substrate scope and optimize reaction conditions.

A significant opportunity for future research lies in the quantitative characterization of the Lewis acidity of cadmium chloride in different organic solvents using methods like the Gutmann-Beckett ³¹P NMR technique. Furthermore, the determination of thermodynamic parameters, such as stability constants for complexes with common organic ligands and solvents, will provide a deeper understanding of its behavior in solution and enable the fine-tuning of its catalytic applications. For drug development professionals, the cost-effectiveness and demonstrated catalytic activity of cadmium chloride make it an attractive candidate for process development and scale-up, provided that its toxicity is managed with appropriate handling and safety protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tnsroindia.org.in [tnsroindia.org.in]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Cadmium Chloride Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cadmium chloride monohydrate (CdCl₂·H₂O), a compound of interest in various scientific and industrial applications, including electroplating, chemical synthesis, and toxicology studies. This document collates available data from Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting it in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of a general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key vibrational and electronic spectroscopic data for this compound.

Infrared (IR) and Raman Spectroscopy

The vibrational modes of this compound are dominated by the vibrations of the water molecule and the cadmium-chloride and cadmium-oxygen bonds. The following table presents the observed IR and Raman bands and their tentative assignments. Data has been compiled from various sources and may vary slightly depending on the experimental conditions.

| Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman | Vibrational Mode Assignment |

| ~3525, ~3470 | ~3520, ~3467 | O-H Stretching (ν(OH)) of water |

| ~3133 | ~3130 | Overtone of H-O-H Bending |

| ~1583 | Not prominently observed | H-O-H Bending (δ(HOH)) of water[1] |

| ~560 | Not prominently observed | Water Libration |

| Not prominently observed | ~334 | Cd-OH₂ Stretching |

| Not prominently observed | ~223 | Cd-Cl Stretching |

| Not prominently observed | ~173 | Cl-Cd-Cl Bending |

Note: The IR and Raman spectra of hydrated compounds can be sensitive to temperature. For instance, at liquid nitrogen temperatures, the O-H stretching bands in the IR spectrum of this compound may resolve into four distinct bands at approximately 3540 cm⁻¹, 3520 cm⁻¹, 3475 cm⁻¹, and 3462 cm⁻¹.[1] Similarly, the Raman bands can exhibit shifts and sharpening at lower temperatures.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

For illustrative purposes, UV-Vis diffuse reflectance spectroscopy is a powerful technique for characterizing the electronic properties of solid materials.[3][4] The method is particularly useful for obtaining spectra of powdered samples with minimal preparation.[4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any adsorbed water.

-

Grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture to a very fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Methodology: Attenuated Total Reflectance (ATR)

-

Sample Preparation:

-

Place a small amount of powdered this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Data Acquisition:

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The final absorbance spectrum is calculated automatically by the instrument's software.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology:

-

Sample Preparation:

-

Place a small amount of crystalline this compound onto a microscope slide or into a sample holder. No special sample preparation is typically required for crystalline solids.

-

-

Instrumentation Setup:

-

Use a Raman spectrometer equipped with a monochromatic laser source (e.g., an argon ion laser).

-

Focus the laser beam onto the sample using the integrated microscope.

-

-

Data Acquisition:

-

Collect the scattered radiation using a high-sensitivity detector (e.g., a CCD camera).

-

The instrument will filter out the intense Rayleigh scattered light and disperse the weaker Raman scattered light onto the detector.

-

The Raman spectrum is typically plotted as intensity versus the Raman shift in wavenumbers (cm⁻¹).

-

UV-Vis Diffuse Reflectance Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of solid this compound.

Methodology:

-

Sample Preparation:

-

Grind the this compound sample into a fine powder to ensure good diffuse reflection.

-

The sample can be analyzed neat or diluted with a non-absorbing matrix like barium sulfate (B86663) (BaSO₄) or magnesium oxide (MgO) to reduce signal saturation.

-

-

Instrumentation Setup:

-

Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory, which typically includes an integrating sphere.

-

-

Data Acquisition:

-

Record a baseline spectrum using a reference material (e.g., BaSO₄) that has high reflectance over the wavelength range of interest.

-

Place the powdered sample in the sample holder and acquire the diffuse reflectance spectrum.

-

The instrument software can convert the reflectance data (R) into a pseudo-absorbance spectrum using the Kubelka-Munk function: F(R) = (1-R)² / 2R. This function is proportional to the absorption coefficient.[3]

-